N1-(2,2-diethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide
Description
N1-(2,2-Diethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone substituted with a 2,2-diethoxyethyl group at the N1 position and a 3,4-dimethylphenyl group at the N2 position. Oxalamides are widely studied for their diverse pharmacological and industrial applications, including flavor enhancement, antimicrobial activity, and enzyme inhibition .
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(22-6-2)10-17-15(19)16(20)18-13-8-7-11(3)12(4)9-13/h7-9,14H,5-6,10H2,1-4H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMQHZNJUKKCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC(=C(C=C1)C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,2-diethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H24N2O4
- Molecular Weight : 328.39 g/mol
- Structure : The compound features an oxalamide core, which is characterized by the presence of two amide groups linked by an oxalic acid moiety. The presence of diethoxyethyl and dimethylphenyl groups enhances its lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Oxalyl Chloride Intermediate : React oxalyl chloride with 3,4-dimethylaniline under anhydrous conditions to form the oxalamide derivative.
- Amidation : The resulting intermediate is then reacted with 2,2-diethoxyethylamine in the presence of a base such as triethylamine to yield the final product.
- Purification : Purification is commonly achieved through recrystallization or chromatography to ensure high yield and purity.
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it could inhibit enzymes that are critical for bacterial survival or proliferation.
- Receptor Modulation : It may interact with various receptors, potentially modulating neurotransmitter systems or inflammatory pathways.
- Antioxidant Activity : The structure suggests potential antioxidant properties, which could help in neutralizing free radicals and reducing oxidative stress.
Biological Activity Data
Recent studies have explored the biological activities of this compound across various models:
| Study | Biological Activity Observed | Methodology |
|---|---|---|
| Study 1 | Antimicrobial activity against Gram-positive bacteria | Disk diffusion method |
| Study 2 | Inhibition of cancer cell proliferation (e.g., breast cancer) | MTT assay |
| Study 3 | Anti-inflammatory effects in animal models | Measurement of cytokine levels |
Case Study Highlights
- Antimicrobial Effects : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
- Cancer Research : A study investigating its effects on breast cancer cells indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis, highlighting its potential role in cancer therapy.
- Inflammation Modulation : Animal model studies showed that the compound could reduce inflammation markers in conditions such as arthritis, suggesting a possible therapeutic application in inflammatory diseases.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Oxalamides
Key Observations :
- The diethoxyethyl group in the target compound is unique among the listed analogues, which typically feature aromatic (e.g., dimethoxybenzyl) or heterocyclic (e.g., pyridinyl ethyl) substituents. This may confer distinct solubility and metabolic properties.
- The 3,4-dimethylphenyl group is shared with GMC-10, a compound demonstrating antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Pharmacological and Functional Activity
Flavor Enhancement
S336 and No. 2225 are potent umami agonists targeting the hTAS1R1/hTAS1R3 receptor, with S336 commercialized as Savorymyx® UM33 . In contrast, the target compound’s 3,4-dimethylphenyl group lacks the pyridinyl or methoxybenzyl motifs critical for receptor binding in these analogues, suggesting divergent flavor profiles.
Antimicrobial Activity
GMC-10, which shares the 3,4-dimethylphenyl group, exhibited moderate activity against Gram-positive bacteria (MIC: 32 µg/mL for S. aureus) .
Enzyme Inhibition
Compound 16 (N1-(4-(4-Hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide) inhibited stearoyl-CoA desaturase (SCD) via CYP4F11 activation . Structural parallels suggest the target compound could interact with similar metabolic enzymes, though its substituents may favor different binding kinetics.
Pharmacokinetics and Metabolism
Key Insights :
- The diethoxyethyl group in the target compound may undergo oxidative dealkylation to form ethanol and glyoxylic acid derivatives, a pathway distinct from the methoxybenzyl demethylation observed in No. 2225 .
- Safety Margins: No. 2225’s high NOAEL (140 mg/kg/day) suggests oxalamides with aromatic/heterocyclic substituents are well-tolerated, but the target compound’s aliphatic diethoxyethyl group necessitates specific toxicological evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
